2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid 2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 1807013-10-0
VCID: VC3029404
InChI: InChI=1S/C10H6BrF2NO2/c11-8-2-5(4-14)1-7(10(12)13)6(8)3-9(15)16/h1-2,10H,3H2,(H,15,16)
SMILES: C1=C(C=C(C(=C1C(F)F)CC(=O)O)Br)C#N
Molecular Formula: C10H6BrF2NO2
Molecular Weight: 290.06 g/mol

2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid

CAS No.: 1807013-10-0

Cat. No.: VC3029404

Molecular Formula: C10H6BrF2NO2

Molecular Weight: 290.06 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid - 1807013-10-0

Specification

CAS No. 1807013-10-0
Molecular Formula C10H6BrF2NO2
Molecular Weight 290.06 g/mol
IUPAC Name 2-[2-bromo-4-cyano-6-(difluoromethyl)phenyl]acetic acid
Standard InChI InChI=1S/C10H6BrF2NO2/c11-8-2-5(4-14)1-7(10(12)13)6(8)3-9(15)16/h1-2,10H,3H2,(H,15,16)
Standard InChI Key ZYNBXMVULKHWPB-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(F)F)CC(=O)O)Br)C#N
Canonical SMILES C1=C(C=C(C(=C1C(F)F)CC(=O)O)Br)C#N

Introduction

2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid is a halogenated aromatic compound belonging to the phenylacetic acid derivatives. It features a bromine atom, a cyano group, and a difluoromethyl group attached to a phenyl ring, along with an acetic acid moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics and reactivity.

Synthesis and Preparation

The synthesis of 2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid typically involves multiple steps starting from commercially available starting materials. Industrial settings often employ optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow reactors may be used for better control over reaction conditions. Purification methods like recrystallization or chromatography are necessary to isolate the final product with desired specifications.

Applications in Research and Industry

This compound is primarily used in research settings for its potential in medicinal chemistry. Its unique structure allows it to interact with specific molecular targets within biological systems, potentially modulating enzyme or receptor activity. This makes it valuable for studying biological effects and developing new pharmaceuticals.

Chemical Reactions and Reactivity

2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid can participate in various chemical reactions, including those involving oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Specific reaction conditions such as temperature and solvent choice are crucial for achieving desired transformations.

Biological Activity and Mechanism of Action

The presence of the cyano and difluoromethyl groups enhances the compound's binding affinity to certain enzymes or receptors, potentially modulating their activity. This modulation can lead to various biological effects depending on the target and context of application.

Comparison with Similar Compounds

Similar compounds, such as 2-[2-Bromo-5-cyano-4-(difluoromethyl)phenyl]acetic acid, share structural similarities but may differ in their specific biological activities and reactivity due to the position of functional groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator